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Compound of Interest

Compound Name: Ethyl 3-methoxypropionate

Cat. No.: B083209 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR)

and infrared (IR) spectroscopic data for Ethyl 3-methoxypropanoate (CAS No. 10606-42-5).

The information presented is intended to support identification, characterization, and quality

control in research and development settings.

Spectroscopic Data Summary
The following tables summarize the key ¹H NMR, ¹³C NMR, and characteristic IR absorption

data for Ethyl 3-methoxypropanoate.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

4.160 Quartet (q) 2H -O-CH₂-CH₃

3.662 Triplet (t) 2H -O-CH₂-CH₂-

3.356 Singlet (s) 3H -O-CH₃

2.568 Triplet (t) 2H -CH₂-CH₂-C=O

1.267 Triplet (t) 3H -O-CH₂-CH₃
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Solvent: CDCl₃. Spectrometer Frequency: 400 MHz.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Carbon Type Assignment

171.9 C=O C=O

67.3 CH₂ -O-CH₂-CH₂-

60.5 CH₂ -O-CH₂-CH₃

58.7 CH₃ -O-CH₃

34.5 CH₂ -CH₂-CH₂-C=O

14.2 CH₃ -O-CH₂-CH₃

Solvent: CDCl₃.

Table 3: Characteristic Infrared (IR) Absorption Data
Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

2980-2850 Strong C-H Stretch Alkane (CH₃, CH₂)

1750-1735 Strong C=O Stretch Ester

1300-1000 Strong C-O Stretch Ester, Ether

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of Ethyl 3-methoxypropanoate is prepared by dissolving

approximately 10-20 mg of the neat liquid in about 0.6-0.7 mL of deuterated chloroform

(CDCl₃). A small amount of tetramethylsilane (TMS) may be added as an internal standard (0

ppm). The solution is then transferred to a 5 mm NMR tube.
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Data Acquisition (¹H NMR):

The NMR spectrometer is tuned and shimmed for the prepared sample to achieve optimal

magnetic field homogeneity.

A standard one-dimensional proton NMR spectrum is acquired at a frequency of 400 MHz.

Key acquisition parameters include a pulse angle of 30-45 degrees, a relaxation delay of 1-2

seconds, and a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-

noise ratio.

The free induction decay (FID) is processed using a Fourier transform, followed by phase

and baseline correction.

Chemical shifts are referenced to the TMS signal at 0 ppm.

Data Acquisition (¹³C NMR):

A one-dimensional carbon-13 NMR spectrum is acquired, typically using a proton-decoupled

pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

A larger number of scans is generally required compared to ¹H NMR due to the lower natural

abundance of the ¹³C isotope.

The chemical shifts are referenced to the solvent peak of CDCl₃ (δ ≈ 77.16 ppm).

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):

As Ethyl 3-methoxypropanoate is a liquid, a spectrum can be obtained directly from a thin

film of the neat sample.

A small drop of the liquid is placed between two potassium bromide (KBr) or sodium chloride

(NaCl) salt plates.

The plates are gently pressed together to form a thin, uniform liquid film.
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Data Acquisition (FT-IR):

A background spectrum of the empty spectrometer is first recorded.

The prepared sample (salt plates with the liquid film) is placed in the sample holder of the

FT-IR spectrometer.

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

The final spectrum is presented in terms of transmittance or absorbance as a function of

wavenumber (cm⁻¹).

Visualizations
Structure-Spectrum Correlation Diagram
The following diagram illustrates the relationship between the chemical structure of Ethyl 3-

methoxypropanoate and its characteristic ¹H NMR signals.
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Caption: Correlation of ¹H NMR signals with proton environments in Ethyl 3-

methoxypropanoate.
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[https://www.benchchem.com/product/b083209#spectroscopic-data-for-ethyl-3-
methoxypropanoate-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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